molecular formula C17H23NO4S B2478589 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide CAS No. 1421528-71-3

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide

Cat. No.: B2478589
CAS No.: 1421528-71-3
M. Wt: 337.43
InChI Key: IZAMMKJEMLRKAE-UHFFFAOYSA-N
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Description

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide: is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a phenylethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of 2,5-dimethylfuran. This can be achieved through the acid-catalyzed cyclization of 2,5-hexanedione.

    Hydroxypropylation: The furan derivative is then subjected to a hydroxypropylation reaction. This involves the reaction of 2,5-dimethylfuran with an appropriate hydroxypropylating agent, such as 3-chloropropanol, under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated furan derivative with 2-phenylethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-diones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.

Industry

In the material science domain, this compound could be explored for its potential use in the development of new materials with specific electronic or optical properties. Its furan ring and sulfonamide group could contribute to unique material characteristics.

Mechanism of Action

The mechanism by which N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of para-aminobenzoic acid (PABA), interfering with bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-phenylethanesulfonamide: Lacks the furan ring and dimethyl groups, potentially altering its chemical reactivity and biological activity.

    N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide: Similar structure but with a methyl group on the benzene ring, which could affect its properties.

Uniqueness

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide is unique due to the combination of its furan ring, hydroxypropyl chain, and sulfonamide group. This combination imparts distinct chemical and potentially biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-13-12-16(14(2)22-13)17(19)8-10-18-23(20,21)11-9-15-6-4-3-5-7-15/h3-7,12,17-19H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAMMKJEMLRKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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